N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a chlorofluorobenzamide structure
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that benzothiophene derivatives can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Benzothiophene derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
Benzothiophene derivatives have been known to exhibit a variety of biological effects, such as antimicrobial and antioxidant activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. Common synthetic methods for benzothiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.
For the specific synthesis of this compound, a typical route might involve:
Formation of the benzothiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the hydroxypropyl group: This step can be performed via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzothiophene derivative.
Formation of the benzamide structure: This involves the reaction of the intermediate product with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the benzamide structure can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and microbial infections.
Material Science: The benzothiophene moiety makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-asthmatic agent.
Sertaconazole: An antifungal agent containing a benzothiophene moiety.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide is unique due to its combination of a benzothiophene core with a hydroxypropyl group and a chlorofluorobenzamide structure. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMAVNUXLKOQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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